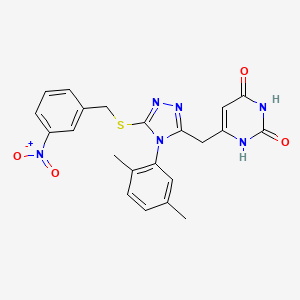![molecular formula C8H7BrN2S B14127682 7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione is an organic compound belonging to the class of benzoimidazoles. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a thione group at the 2nd position of the benzoimidazole ring. It is a solid substance that is typically white to light yellow in color and is soluble in various organic solvents such as ethanol and dimethyl sulfoxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromo-1-methyl-1H-benzo[d]imidazole with sulfur-containing reagents to introduce the thione group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained in good yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Major Products:
- Substituted benzoimidazoles
- Sulfoxides and sulfones
- Thiols and other sulfur-containing derivatives .
Applications De Recherche Scientifique
7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts
Mécanisme D'action
The mechanism of action of 7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
7-Bromo-1-methyl-1H-benzo[d]imidazole: Lacks the thione group, which may result in different chemical reactivity and biological activity.
1-Methyl-1H-benzo[d]imidazole-2(3H)-thione: Lacks the bromine atom, which can affect its substitution reactions and overall properties.
7-Bromo-1H-benzo[d]imidazole-2(3H)-thione: Lacks the methyl group, which can influence its solubility and interaction with other molecules
Uniqueness: The combination of these functional groups allows for a diverse range of chemical modifications and interactions, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C8H7BrN2S |
|---|---|
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
4-bromo-3-methyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C8H7BrN2S/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |
Clé InChI |
RLCZALMMQOIOTO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2Br)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide](/img/structure/B14127611.png)












